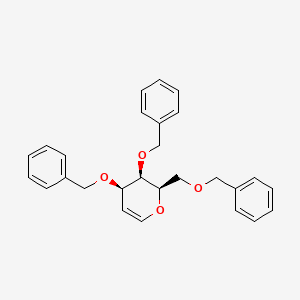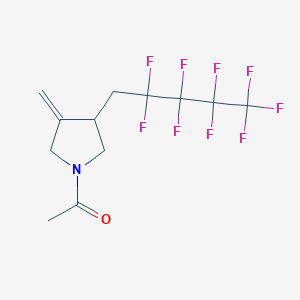
n-Acetyl-3-methylene-4-(1h,1h-nonafluoropentyl)-pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-3-methylene-4-(1h,1h-nonafluoropentyl)-pyrrolidine (NMFP) is a synthetic molecule that has recently been synthesized and studied for its potential applications in scientific research. It is an analogue of the natural compound pyrrolidine, and has been found to have a wide range of biochemical and physiological effects. This article will provide an overview of NMFP, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for n-Acetyl-3-methylene-4-(1h,1h-nonafluoropentyl)-pyrrolidine involves the reaction of 3-methylene-4-(1h,1h-nonafluoropentyl)-pyrrolidine with acetic anhydride in the presence of a catalyst to form the desired product.
Starting Materials
3-methylene-4-(1h,1h-nonafluoropentyl)-pyrrolidine, Acetic anhydride, Catalyst
Reaction
Step 1: Add 3-methylene-4-(1h,1h-nonafluoropentyl)-pyrrolidine to a reaction flask, Step 2: Add acetic anhydride to the reaction flask, Step 3: Add a catalyst to the reaction flask, Step 4: Heat the reaction mixture to a specific temperature and maintain it for a specific time, Step 5: Cool the reaction mixture and filter the product, Step 6: Wash the product with a suitable solvent and dry it
科学的研究の応用
N-Acetyl-3-methylene-4-(1h,1h-nonafluoropentyl)-pyrrolidine has been studied for its potential applications in scientific research, including its use as a model compound for the study of organic chemistry, as a probe for studying enzyme-substrate interactions, and as a tool for studying the effects of fluorinated compounds on biological systems. It has also been used to study the effects of fluorinated compounds on the environment.
作用機序
N-Acetyl-3-methylene-4-(1h,1h-nonafluoropentyl)-pyrrolidine has been found to interact with proteins, enzymes, and other biological molecules, due to its ability to form hydrogen bonds with these molecules. It has also been found to interact with lipids, due to its hydrophobic nature.
生化学的および生理学的効果
N-Acetyl-3-methylene-4-(1h,1h-nonafluoropentyl)-pyrrolidine has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of fatty acids, amino acids, and carbohydrates. It has also been found to inhibit the activity of enzymes involved in the synthesis of proteins and nucleic acids. In addition, n-Acetyl-3-methylene-4-(1h,1h-nonafluoropentyl)-pyrrolidine has been found to have anti-inflammatory and anti-cancer properties.
実験室実験の利点と制限
N-Acetyl-3-methylene-4-(1h,1h-nonafluoropentyl)-pyrrolidine has several advantages for use in lab experiments. It is easy to synthesize and is relatively inexpensive. It is also non-toxic and non-carcinogenic. However, there are some limitations to its use in lab experiments. It is not very stable in aqueous solutions, and its effects on biological systems are not fully understood.
将来の方向性
There are a number of potential future directions for the study of n-Acetyl-3-methylene-4-(1h,1h-nonafluoropentyl)-pyrrolidine. These include further studies on its effects on biological systems, including its effects on proteins, enzymes, and other molecules. Additionally, further studies could be conducted on its effects on the environment, including its effects on the bioaccumulation of fluorinated compounds. Other potential future directions include further studies on its synthesis method, and on its use as a model compound for the study of organic chemistry. Finally, further studies could be conducted on its use as a tool for studying the effects of fluorinated compounds on biological systems.
特性
IUPAC Name |
1-[3-methylidene-4-(2,2,3,3,4,4,5,5,5-nonafluoropentyl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F9NO/c1-6-4-22(7(2)23)5-8(6)3-9(13,14)10(15,16)11(17,18)12(19,20)21/h8H,1,3-5H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZPILZXWJKGJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C(=C)C1)CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370986 |
Source


|
| Record name | 1-[3-Methylidene-4-(2,2,3,3,4,4,5,5,5-nonafluoropentyl)pyrrolidin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-Acetyl-3-methylene-4-(1h,1h-nonafluoropentyl)-pyrrolidine | |
CAS RN |
31164-13-3 |
Source


|
| Record name | 1-[3-Methylidene-4-(2,2,3,3,4,4,5,5,5-nonafluoropentyl)pyrrolidin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

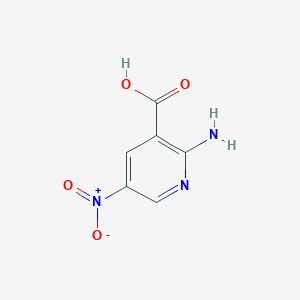

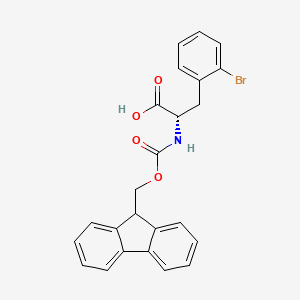
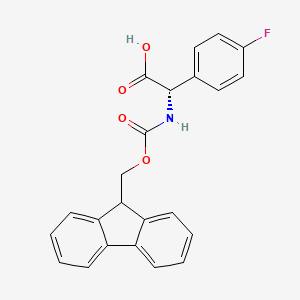
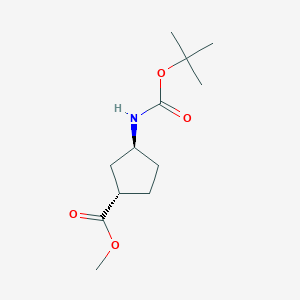
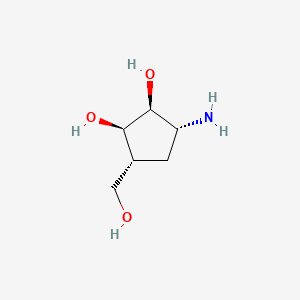
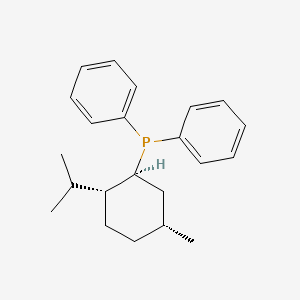





![3-Oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1301994.png)
